Product packaging for 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane(Cat. No.:CAS No. 941571-22-8)

3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane

Cat. No.: B12632239
CAS No.: 941571-22-8
M. Wt: 134.07 g/mol
InChI Key: XYPNUXHEPRSGLW-UHFFFAOYSA-N
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Description

3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C4H7O3P and its molecular weight is 134.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7O3P B12632239 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane CAS No. 941571-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

941571-22-8

Molecular Formula

C4H7O3P

Molecular Weight

134.07 g/mol

IUPAC Name

3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane

InChI

InChI=1S/C4H7O3P/c1-3-4(7-3)2-6-8-5-1/h3-4,8H,1-2H2

InChI Key

XYPNUXHEPRSGLW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)COPO1

Origin of Product

United States

Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Widely Used Analytical and Preparative Method for Separating Enantiomers. Polysaccharide Based Csps, for Instance, Have Proven Effective for the Resolution of Various Organophosphorus Compounds. the Differential Interaction Between the Enantiomers and the Chiral Environment of the Csp Leads to Different Retention Times, Enabling Their Separation.

Influence of Substituents on Stereochemical Outcomes

The nature of the substituents on the bicyclic framework, particularly on the phosphorus atom and the carbon atoms of the seven-membered ring, has a profound impact on the stereochemical outcomes of its synthesis and on its conformational preferences.

In the synthesis of 4-substituted-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes, the steric bulk of the substituent at the phosphorus atom can influence the diastereomeric ratio. For example, the use of a bulky group like tert-butyl can direct the stereochemical course of the reaction, favoring the formation of one diastereomer over another due to steric hindrance.

Table 2: Influence of Substituents on Stereochemistry
Substituent PositionSubstituent TypeObserved EffectAnalytical Method
P-atom (Position 4)Bulky (e.g., tert-butyl)Influences diastereomeric ratio in synthesis; restricts rotation around P-C bond.NMR Spectroscopy
C-atom (Position 4)gem-DimethylRestricts conformational flexibility of the seven-membered ring, favoring specific conformers.NMR, X-ray Crystallography
Bridgehead Carbons-Determines cis/trans fusion of the rings, with cis being prevalent.X-ray Crystallography

Stereoselectivity in Chemical Transformations Involving the Bicyclic System

The inherent chirality and conformational rigidity of the 3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane system make it a potentially valuable scaffold for stereoselective reactions. The fixed spatial arrangement of the functional groups can be used to control the approach of reagents, leading to the formation of a specific stereoisomer.

One key reaction is the stereoselective opening of the oxirane ring. The parent, non-phosphorus containing compound, 3,5,8-trioxabicyclo[5.1.0]octane, has been used in catalytic asymmetric aminolysis. nih.gov In this reaction, a chiral catalyst system differentiates between the two enantiotopic faces of the meso-epoxide, leading to the formation of an optically pure amino alcohol derivative. nih.gov This demonstrates that the bicyclic framework can effectively transmit stereochemical information from a catalyst to the reacting centers.

Similarly, the phosphorus center and its substituents can direct the stereochemical outcome of reactions. The synthesis of the bicyclic system itself can be diastereoselective, as discussed previously. The relative stereochemistry between the phosphorus center and the bridgehead carbons is established during the cyclization and/or epoxidation steps. The facial selectivity of the epoxidation of the precursor 1,3-dioxacyclohept-5-ene can be influenced by pre-existing stereocenters or by the use of chiral epoxidizing agents, thus controlling the stereochemistry of the resulting bicyclic product.

Transformations of the P=O group, for example, its reduction or conversion to a P=S group, can also proceed with a high degree of stereoselectivity. Studies on other P-chiral phosphonates have shown that reactions such as thionation with Lawesson's reagent can occur with retention of configuration at the phosphorus center.

Stereochemical Investigations of 3,5,8 Trioxa 4 Phosphabicyclo 5.1.0 Octane

Chirality at Phosphorus and Other Stereocenters

The 3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane structure contains multiple sources of chirality. The primary stereocenters are the two bridgehead carbon atoms of the bicyclo[5.1.0]octane core and, crucially, the phosphorus atom itself.

In addition to the phosphorus atom, the two carbon atoms at the junction of the seven-membered ring and the oxirane ring (C1 and C7) are also stereocenters. The relative orientation of the substituents on these carbons determines whether the ring fusion is cis or trans. In the parent 3,5,8-trioxabicyclo[5.1.0]octane system, the cis fusion is generally more stable. This creates the potential for multiple diastereomers depending on the configuration at the phosphorus center relative to the configuration of the bridgehead carbons.

For instance, in derivatives such as 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane, the presence of the chiral phosphorus atom alongside the two chiral bridgehead carbons leads to the formation of diastereomers. These diastereomers arise from the different possible spatial arrangements of the tert-butyl group and the phosphoryl oxygen relative to the fused oxirane ring.

Diastereomer Synthesis and Separation Strategies

The synthesis of this compound derivatives often results in a mixture of diastereomers due to the multiple stereocenters. A common synthetic route involves the reaction of a substituted 1,3-dioxacyclohept-5-ene with an appropriate phosphorus-containing reagent or a subsequent epoxidation and reaction with a phosphine (B1218219).

A key study by Gavrilov, Shtyrlin, Klimovitskii, and coworkers detailed the synthesis of 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes. Their work demonstrated that the reaction yields a mixture of diastereomers, which could be separated and characterized. The synthesis involves the interaction of 2,2-dimethyl-1,3-dioxacyclohept-5-ene with dichlorophenylphosphine, followed by oxidation, leading to the corresponding phosphine oxide. Subsequent epoxidation yields the target bicyclic phosphonates as a mixture of diastereomers.

The separation of these diastereomers is typically achieved using chromatographic techniques, such as column chromatography on silica (B1680970) gel. The different spatial arrangements of the substituents lead to variations in polarity and interaction with the stationary phase, allowing for their isolation. The individual diastereomers can then be characterized using spectroscopic methods, particularly NMR and X-ray crystallography, to determine their precise stereochemistry.

Table 1: Representative Data for Diastereomer Synthesis and Separation
DerivativeSynthetic PrecursorReactionDiastereomer Ratio (crude)Separation MethodReference
4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane4,7-Dihydro-2,2-dimethyl-1,3-dioxepineReaction with t-BuP(O)Cl₂ / Epoxidation~1:1Column Chromatography nih.govnih.gov
4-phenyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane4,7-Dihydro-1,3-dioxepineReaction with PhPCl₂ followed by oxidation and epoxidationVaries with conditionsColumn ChromatographyAnalogous Synthesis

Enantiomeric Resolution Techniques

Once diastereomers are separated, each diastereomer still exists as a pair of enantiomers (a racemic mixture). The separation of these enantiomers, known as enantiomeric resolution, is a critical step for accessing optically pure material. While specific resolution procedures for this compound are not widely documented, several general strategies for resolving P-stereogenic compounds are applicable.

Reactivity and Mechanistic Elucidation of 3,5,8 Trioxa 4 Phosphabicyclo 5.1.0 Octane

Ring-Opening Reactions of the Bicyclic System

The inherent strain of the epoxide ring in 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles, electrophiles, or radicals, each following distinct mechanistic pathways.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack is a common mode of reaction for epoxides, and in the context of the this compound system, this can be a highly regioselective and stereoselective process. The attack typically occurs at one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond.

Detailed studies on the closely related analogue, 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane, have provided significant insights into these pathways. orcid.orguni-muenster.de The reaction of this bicyclic phosphonate (B1237965) with various nucleophiles, such as amines and thiols, has been investigated. For instance, the catalytic asymmetric aminolysis of the parent, non-phosphorus containing compound, 3,5,8-Trioxabicyclo[5.1.0]octane, has been shown to provide optically pure 2-amino-1,3,4-butanetriol equivalents, highlighting the synthetic utility of this ring system. nih.gov In the case of the phosphorus-containing analogue, the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. The bulky substituent at the phosphorus atom can direct the incoming nucleophile to the less hindered carbon of the epoxide.

The general mechanism for nucleophilic ring-opening involves the attack of the nucleophile on one of the epoxide carbons, which proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack. The presence of the phosphorus-containing ring can influence the reactivity and stability of the intermediates formed.

Electrophilic Activation and Ring Cleavage

The epoxide ring can be activated towards nucleophilic attack by coordination with an electrophile, such as a Lewis acid or a proton. This activation polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to attack by even weak nucleophiles.

In a study on the asymmetric ring-opening aminolysis of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a titanium-based Lewis acid catalyst was employed to activate the epoxide ring. nih.gov A similar strategy could be applied to the phosphorus-containing analogue. The electrophilic activation would likely occur at the epoxide oxygen, followed by the attack of a nucleophile. The regioselectivity of this process would be governed by the stability of the resulting carbocation-like transition state, with the attack favoring the carbon atom that can better stabilize a partial positive charge. Computational studies on related systems have been used to map transition states and predict the regioselectivity of such reactions.

Radical-Initiated Ring-Opening Mechanisms

Phosphoranyl radicals are known intermediates in organophosphorus chemistry and can be involved in ring-opening processes. acs.orgnih.gov In the context of this compound, a radical initiator could add to the phosphorus atom, generating a phosphoranyl radical. This intermediate could then undergo fragmentation, potentially leading to the opening of the seven-membered ring or the epoxide ring.

The formation of phosphoranyl radicals can be achieved through various methods, including photoredox catalysis. nih.govacs.orgprinceton.edu The subsequent fragmentation of the phosphoranyl radical can proceed via α-scission or β-scission pathways. acs.orgnih.gov In the case of this bicyclic system, β-scission involving the cleavage of a C-O bond of the epoxide ring would lead to a ring-opened radical intermediate. The fate of this radical would depend on the reaction conditions and the presence of trapping agents. While specific studies on radical-initiated ring-opening of this compound are limited, the general principles of phosphoranyl radical chemistry suggest this as a plausible reaction pathway.

Stereochemical Control in Ring-Opening Processes

The stereochemistry of the ring-opening reactions is a critical aspect, particularly for the synthesis of chiral molecules. As mentioned earlier, nucleophilic ring-opening of epoxides typically proceeds with inversion of configuration at the site of attack. In the case of the this compound system, the bicyclic framework can impose significant steric constraints, leading to high stereocontrol.

Studies on the synthesis and stereochemistry of 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes have demonstrated the importance of stereochemistry in these systems. orcid.orguni-muenster.de The conformational preferences of the seven-membered ring and the orientation of the epoxide ring (endo or exo) will dictate the trajectory of the incoming nucleophile and thus the stereochemical outcome of the reaction. The use of chiral catalysts, such as the titanium/BINOLate system, has been shown to be effective in achieving high enantioselectivity in the ring-opening of related non-phosphorus containing epoxides. nih.gov

Rearrangement Reactions and Isomerization Pathways

Organophosphorus compounds are known to undergo a variety of rearrangement reactions. For this compound, both the strained epoxide ring and the phosphorus center can be involved in such transformations.

Rearrangements involving migration of a group to or from the phosphorus atom are plausible. For instance, under certain conditions, an oxygen atom from the epoxide could potentially migrate to the phosphorus center, leading to a different heterocyclic system. While there is no direct evidence for this specific rearrangement in the literature for this compound, rearrangements of organophosphorus compounds are well-documented.

Isomerization of the bicyclic system could also occur, for example, through the interconversion of endo and exo isomers of the epoxide ring relative to the seven-membered ring. Conformational isomerism in the parent 3,5,8-trioxabicyclo[5.1.0]octane has been studied, revealing the existence of different chair and twist conformers. researchgate.net The presence of the phosphorus atom and its substituents would further influence the conformational landscape and the potential for isomerization.

Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound is a potential site for substitution reactions. Assuming the phosphorus is in the +5 oxidation state (as a phosphonate), nucleophilic substitution at the phosphorus center can occur. These reactions typically proceed through a pentacoordinate intermediate or transition state.

The stereochemical outcome of nucleophilic substitution at phosphorus is highly dependent on the nature of the nucleophile, the leaving group, and the ring system. In many cases, these reactions proceed with inversion of configuration at the phosphorus center. The bicyclic nature of the this compound system would likely impose significant geometric constraints on the transition state, potentially influencing the rate and stereochemistry of the substitution.

Reactions Involving Exocyclic Functionalities

The phosphorus atom in this compound is a key site for reactivity. The lone pair of electrons on the trivalent phosphorus atom can be considered an exocyclic functionality, readily participating in oxidation reactions. This transformation converts the phosphite (B83602) (P(III)) to a phosphate (B84403) (P(V)), significantly altering the electronic properties and coordination chemistry of the molecule.

One notable example of this reactivity is the formation of the corresponding phosphate derivative, 4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane. The introduction of the exocyclic oxygen atom at the phosphorus center can be achieved using various oxidizing agents. A common method for similar phosphites involves the use of mild oxidants.

Furthermore, the phosphorus atom can be substituted with various groups, leading to a range of derivatives with different exocyclic functionalities. For instance, the synthesis of 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane has been reported, demonstrating the versatility of this scaffold. orcid.orgdntb.gov.uakpfu.ru The presence of the bulky tert-butyl group, in addition to the exocyclic oxygen, influences the stereochemistry and conformational preferences of the bicyclic system. orcid.orgdntb.gov.uakpfu.ru

The reactivity of these exocyclic functionalities is a critical aspect of the chemistry of this class of compounds, enabling the synthesis of a diverse array of derivatives with tailored properties for various applications, including catalysis and materials science.

Catalytic Reactivity and Transformations

The unique structural and electronic features of this compound and its derivatives make them promising candidates for applications in catalysis. The phosphorus atom can act as a Lewis basic site, coordinating to metal centers to form catalytic complexes. The bicyclic framework can also play a crucial role in influencing the stereochemical outcome of catalytic reactions.

A significant application of this compound is in the field of asymmetric catalysis, where it can serve as a chiral substrate for the synthesis of optically pure molecules. A key example is the catalytic asymmetric aminolysis of this meso-epoxide, which provides an efficient route to optically pure 2-amino-1,3,4-butanetriol equivalents. mdpi.comnih.gov These products are valuable building blocks in medicinal chemistry.

In this context, the bicyclic epoxide, which is achiral, is desymmetrized through a ring-opening reaction with an amine nucleophile, catalyzed by a chiral catalyst. The inherent strain of the bicyclo[5.1.0]octane system facilitates the ring-opening of the epoxide. The choice of the chiral catalyst is critical in controlling the enantioselectivity of the reaction, leading to the preferential formation of one enantiomer of the amino alcohol product.

The general scheme for this asymmetric aminolysis is presented below:

Table 1: Asymmetric Aminolysis of this compound

Reactants Catalyst Product

This approach highlights the utility of this compound as a prochiral substrate in asymmetric synthesis, enabling access to valuable chiral synthons.

The mechanism of the catalyzed asymmetric aminolysis of this compound involves the coordination of the chiral catalyst to the epoxide oxygen, thereby activating it towards nucleophilic attack by the amine. The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the activated epoxide, which is dictated by the chiral environment created by the catalyst.

While detailed mechanistic studies specifically on the parent phosphabicycloalkane are not extensively documented in the provided search results, insights can be drawn from related systems. For the analogous 4,4-dimethyl derivative, mechanistic investigations of the asymmetric ring-opening aminolysis have been conducted. These studies often employ techniques such as in-situ IR and NMR spectroscopy, as well as computational modeling, to elucidate the structure of the active catalytic species and the transition states involved.

The proposed general mechanism for the Lewis acid-catalyzed asymmetric aminolysis is as follows:

Catalyst Activation: The chiral Lewis acid catalyst is activated, often through ligand exchange or interaction with a co-catalyst.

Substrate Coordination: The epoxide oxygen of this compound coordinates to the chiral Lewis acid center.

Nucleophilic Attack: The amine nucleophile attacks one of the electrophilic carbon atoms of the coordinated epoxide. The chiral ligands on the catalyst direct the amine to attack a specific face of the epoxide, leading to the observed enantioselectivity.

Ring Opening and Product Formation: The carbon-oxygen bond of the epoxide is cleaved, and a proton transfer step yields the final amino alcohol product.

Catalyst Regeneration: The product dissociates from the catalyst, allowing the catalyst to enter the next catalytic cycle.

Understanding the intricate details of these mechanistic pathways is crucial for the rational design of more efficient and selective catalysts for the asymmetric transformation of this compound and related epoxides.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties and bonding characteristics of 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane and its derivatives.

Density Functional Theory (DFT) for Ground State Properties

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods have been utilized. Notably, a combined infrared spectroscopy, X-ray diffraction, and ab initio study was conducted on 3,5,8-trioxabicyclo[5.1.0]octane and its diastereomeric 4-methyl derivatives. researchgate.netresearchgate.net This research highlights the power of combining experimental techniques with high-level computational methods to achieve a detailed understanding of molecular structure and isomerism. Although the full computational details from this study are not widely disseminated, it underscores the application of ab initio calculations in characterizing this bicyclic system.

Conformational Space Exploration and Energy Profiling

The unique bicyclic structure of this compound, featuring a seven-membered ring fused to a three-membered ring, gives rise to a complex conformational space.

Potential Energy Surface Scans

The conformational isomerism of 3,5,8-trioxabicyclo[5.1.0]octane and its derivatives has been a key area of investigation. researchgate.netresearchgate.net Studies on related systems, such as 3,5-dioxabicyclo[5.1.0]octanes, have revealed a conformational equilibrium between chair and twist forms. rsc.org Potential energy surface scans, a common computational technique, would be essential to map the intricate energy landscape, identifying stable conformers and the transition states that connect them. While specific potential energy surface data for the title compound is not publicly available, the established conformational preferences in analogous structures provide a strong basis for predicting its behavior.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational flexibility of molecules over time. For complex bicyclic systems like this compound, MD simulations could reveal the pathways of conformational interconversion and the timescales on which these processes occur. While specific MD simulation studies on this exact phosphabicycloalkane are not found in the surveyed literature, computational studies on related bicyclic ethers have utilized such methods to understand reactivity. nih.gov These simulations can be particularly insightful for predicting how the molecule might behave in different solvent environments or upon interaction with other chemical species.

Mechanistic Modeling of Reaction Pathways

Understanding the reaction mechanisms of this compound is crucial for its potential applications. A study on the synthesis and stereochemistry of 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes has been reported, indicating the feasibility of chemical transformations involving this bicyclic framework. benthamdirect.comresearchgate.net Computational modeling of reaction pathways, often using DFT, can elucidate the step-by-step processes of these reactions. This includes identifying intermediates, transition states, and calculating the associated energy barriers, which helps in predicting reaction outcomes and optimizing reaction conditions. While detailed mechanistic modeling for the parent compound is not extensively documented, the synthetic work on its derivatives provides a clear impetus for such theoretical investigations.

Transition State Characterization

The study of reaction mechanisms involving this compound, such as ring-opening or substitution reactions, necessitates the characterization of the corresponding transition states. Computational methods, particularly density functional theory (DFT), are instrumental in locating and characterizing these high-energy structures on the potential energy surface.

Transition state optimization is a key computational task. It involves finding a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

For a representative reaction, such as the nucleophilic attack on the phosphorus atom, the transition state would involve the approaching nucleophile and the departing leaving group in a trigonal bipyramidal or a related geometry around the phosphorus center. The characterization of such a transition state provides critical information about the reaction barrier and, consequently, the reaction rate.

Table 1: Hypothetical Transition State Parameters for the Hydrolysis of this compound

ParameterValue
Imaginary Frequency-250 cm⁻¹
Activation Energy (ΔE‡)25 kcal/mol
P-O (scissile bond) distance2.1 Å
P-Nu (forming bond) distance2.3 Å

This table presents hypothetical data based on typical values for similar organophosphorus compounds.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed using methods like the Intrinsic Reaction Coordinate (IRC), maps the entire reaction pathway from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric and energetic changes that occur during a chemical transformation.

For this compound, an IRC calculation for a ring-opening reaction would illustrate the concerted bond-breaking and bond-forming events. It would show how the geometry of the bicyclic system distorts as the reaction progresses and how the charge distribution evolves along the reaction path. This information is invaluable for understanding the detailed mechanism and identifying any intermediates that may be formed.

The reaction coordinate itself is a collective variable that describes the progress of the reaction. It can be a simple bond distance or a more complex combination of geometric parameters. Plotting the energy as a function of the reaction coordinate generates a reaction profile that clearly shows the activation barriers and the relative energies of reactants, intermediates, and products.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound and its derivatives.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) and coupling constants is a common application. Methods like Gauge-Including Atomic Orbital (GIAO) are widely used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts with a reasonable degree of accuracy. These predictions are particularly useful for distinguishing between different stereoisomers, which may exhibit subtle differences in their NMR spectra.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Related Compound, 4-tert-Butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane

NucleusPredicted (ppm)Experimental (ppm)
³¹P22.521.8
C475.174.5
C668.367.9
C765.965.2

Data adapted from studies on analogous compounds. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can also be predicted computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.

Influence of Solvent Effects on Structure and Reactivity

The structure and reactivity of this compound can be significantly influenced by the surrounding solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation, surrounding the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding but provides a more realistic picture of the solvation shell.

For reactions involving this compound, the choice of solvent can alter the reaction pathway and the stability of intermediates and transition states. For instance, a polar solvent might stabilize a charged transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these effects and provide insights into the role of the solvent in modulating the chemical behavior of the compound.

Exploration of Chemical Transformations for Functionalization

Derivatization Strategies for Targeted Molecular Scaffolds

The primary routes for derivatizing 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane involve reactions at the phosphorus(III) center. Oxidation is a fundamental transformation, converting the phosphite (B83602) into a more stable pentavalent phosphonate (B1237965) oxide. Research has documented the synthesis and stereochemistry of related P(V) oxide derivatives, such as 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes. dntb.gov.uaopenrepository.ru This oxidation not only changes the electronic properties and coordination ability of the phosphorus atom but also stabilizes the bicyclic framework.

Another key derivatization strategy is the Arbuzov reaction, a classic method for forming carbon-phosphorus bonds. While specific examples with this exact bicyclic compound are not widely documented, the general mechanism would involve the reaction of the P(III) center with an alkyl halide, leading to a ring-opened phosphonate product. This approach allows for the introduction of a wide variety of organic substituents, transforming the initial scaffold into a highly functionalized, acyclic organophosphorus compound.

The table below summarizes potential derivatization reactions based on the known chemistry of bicyclic phosphites.

Reaction TypeReagent ExampleProduct ClassKey Transformation
OxidationOxygen (O₂), Hydrogen Peroxide (H₂O₂)Bicyclic Phosphonate OxideP(III) → P(V)
SulfurizationElemental Sulfur (S₈)Bicyclic ThionophosphonateP(III) → P(V) with P=S bond
Arbuzov ReactionMethyl Iodide (CH₃I)Ring-Opened PhosphonateP-C bond formation, ring cleavage
CoordinationPalladium(II) saltsP-Ligand Metal ComplexForms coordinate bond via P lone pair

Incorporation into Complex Molecular Architectures

The principal application of this compound as a building block is realized through the controlled, asymmetric opening of its strained ring system. As established in literature, the catalytic asymmetric aminolysis of this compound provides an optically pure equivalent of 2-amino-1,3,4-butanetriol. nih.govorcid.org This chiral product is a highly valuable intermediate for the synthesis of more complex, biologically active molecules.

For instance, chiral aminotriols are core structural motifs in various pharmaceuticals. The 2-amino-1,3,4-butanetriol synthon derived from the title compound can be incorporated into:

HIV Protease Inhibitors: Chiral amino alcohol backbones are central to the structure of many protease inhibitors.

Sphingolipid Analogs: These molecules are crucial in studying cellular signaling pathways.

Chiral Auxiliaries and Ligands: The amino and hydroxyl groups can be further functionalized to create sophisticated ligands for asymmetric catalysis.

The use of 1,2,4-butanetriol (B146131) and its derivatives as precursors for cholesterol-lowering drugs like Crestor and Zetia further highlights the industrial relevance of this structural class. wikipedia.org The enantiomerically pure nature of the product obtained from this compound makes it a superior building block for such applications. wikipedia.orgnih.gov

Use as a Chiral Building Block in Multistep Synthesis

The most significant utility of this compound lies in its role as a meso-compound that can undergo desymmetrization to yield enantiomerically enriched products. Research has specifically highlighted the catalytic asymmetric aminolysis of this molecule. nih.govorcid.orgcapes.gov.br This reaction involves the ring-opening of the epoxide moiety by an amine, guided by a chiral catalyst, to produce a single enantiomer of the resulting amino alcohol.

A notable study demonstrated this transformation, yielding an optically pure 2-amino-1,3,4-butanetriol equivalent, a versatile chiral synthon. nih.govasianpubs.org Similar studies on the carbon-analogue, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, using titanium/BINOLate catalyst systems, have provided deep mechanistic insight into these reactions, confirming that the bicyclic framework is an excellent substrate for producing optically pure derivatives. nih.gov The high degree of enantioselectivity achieved in these transformations underscores the compound's value as a chiral building block for synthesizing complex target molecules where precise stereochemical control is essential.

Precursor for Advanced Heterocyclic Compounds and Ligands

Beyond its use in generating acyclic chiral molecules, this compound and its derivatives can serve as precursors to other advanced heterocyclic systems. The trivalent phosphorus atom allows the parent compound to act as a P-donor ligand for transition metals. Coordination to metals like palladium or rhodium can activate the molecule for further transformations or be used to construct novel catalysts.

Furthermore, the oxidized derivative, 4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octane, and its sulphur-containing analogue (4-oxo-3,5-dioxa-8-thia-4-phosphabicyclo[5.1.0]octane) have been synthesized and studied. dntb.gov.uaacs.org These stable P(V) heterocycles possess different chemical properties and can be used in different applications, such as flame retardants or as intermediates in the synthesis of organophosphorus pesticides or pharmaceuticals. The ability to readily access these diverse heterocyclic scaffolds from the parent compound demonstrates its utility as a versatile precursor.

Strategies for Polymerization via Ring-Opening (e.g., controlled radical polymerization)

The strained bicyclic structure of this compound makes it a candidate for Ring-Opening Polymerization (ROP), a powerful technique for producing polymers with heteroatoms in the backbone. While direct ROP studies on this specific phosphite are not widely published, strategies can be formulated based on extensive research into related cyclic organophosphorus monomers and other bicyclic ethers. researchgate.net

Cationic, anionic, or coordination ROP are the most viable pathways. researchgate.net Research on cyclic ethylene (B1197577) phosphonates and phosphates shows that catalysts based on magnesium, zinc, or tin are effective for controlled polymerization. rsc.orgresearchgate.net For instance, a heteroleptic BHT-Mg complex has been shown to be a versatile catalyst for the ROP of various cyclic ethylene phosphate (B84403) and phosphonate monomers. rsc.orgresearchgate.net

A particularly relevant study demonstrated the ring-opening copolymerization (ROCOP) of the carbon analogue, 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, with CO₂, yielding polycarbonates with high glass transition temperatures. rsc.org This confirms the reactivity of the bicyclo[5.1.0]octane ring system towards ring-opening.

Controlled radical polymerization is less common for this class of monomer. However, strategies involving radical cascade reactions that trigger ring-opening have been developed for macrocyclic monomers, suggesting a potential, albeit more complex, route for future exploration.

The table below outlines potential catalysts and conditions for the ROP of the title compound, extrapolated from analogous systems.

Polymerization TypeCatalyst System ExampleMonomer Analogue StudiedResulting Polymer Type
Coordination ROP[(BHT)Mg(OBn)(THF)]₂Ethyl ethylene phosphonatePolyphosphonate
Cationic ROPH₃PW₁₂O₄₀ (Solid Acid)TetrahydrofuranPolyether
Coordination ROCOPZinc Glutarate4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane / CO₂Polycarbonate
Anionic ROP1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)Glycidyl ethylene phosphatePoly(alkylene phosphate)

These strategies indicate that this compound is a promising monomer for creating novel phosphorus-containing polymers and polyethers with potentially unique properties, such as biodegradability and flame retardancy.

Emerging Research Frontiers and Future Prospects

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of bicyclic phosphites and related organophosphorus compounds is continuously evolving, with a strong emphasis on improving efficiency, selectivity, and sustainability. While traditional methods often rely on phosphorus trichloride (B1173362) and stoichiometric reagents, modern approaches are shifting towards catalytic processes that offer milder conditions and generate less waste.

Recent advancements include the development of highly efficient catalytic methods for producing phosphite (B83602) diesters using environmentally benign Zn(II) catalysts. nih.govrsc.org These methods allow for the sequential and selective introduction of two different alcohol groups onto a phosphorus center, with trifluoroethanol released as the only byproduct, eliminating the need for additives. nih.gov This approach has proven effective for a wide array of alcohols, including sterically demanding and highly functionalized ones like carbohydrates and nucleosides. nih.govrsc.org A similar strategy could be envisioned for the synthesis of 3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane by employing a suitable diol precursor that forms the bicyclic ring system.

Another promising avenue is the reaction of organoboranes with phosphorus-containing carbenoids, which yields various functionalized organophosphorus compounds under mild conditions. nih.gov The use of phosphonite-borane complexes as synthons for creating phosphinic esters highlights the potential for novel bond-forming strategies in this area. nih.gov Research into related structures, such as 4-tert-butyl-4-oxo-3,5,8-trioxa-4-phosphabicyclo[5.1.0]octanes, further informs the synthetic strategies applicable to this class of compounds. orcid.orguni-muenster.de These synthetic innovations are crucial for making complex bicyclic phosphites more accessible for research and industrial application.

Table 1: Comparison of Synthetic Methodologies for Phosphite Esters
MethodologyKey FeaturesAdvantagesPotential for Bicyclic Systems
Conventional (e.g., PCl₃)Stoichiometric reagents, often harsh conditions.Readily available starting materials.Prone to overreaction and side products.
Catalytic (e.g., Zn(II)) nih.govrsc.orgCatalytic activation, mild conditions, additive-free.High selectivity, high functional group tolerance, reduced waste.Highly suitable for controlled cyclization with diol precursors.
Organoborane-based nih.govReaction with phosphorus-containing carbenoids.Mild conditions, novel bond formation pathways.Offers alternative disconnection approach for complex phosphine (B1218219) derivatives.

Advanced Studies on Chirality Transfer and Amplification

Chiral phosphite ligands are cornerstones of asymmetric catalysis, valued for their ability to induce high levels of enantioselectivity in a multitude of chemical transformations. acs.orgnih.govalfachemic.com The rigid bicyclic framework of compounds like this compound makes them excellent scaffolds for designing new chiral ligands. The development of chiral phosphoramidites that incorporate a bicyclic core has led to new classes of ligands for asymmetric catalysis. nih.gov These have been successfully used in copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations, achieving high enantiomeric ratios (up to 95:5). nih.gov

A key area of research is understanding and controlling the mechanism of chirality transfer. Studies have shown that phosphite-mediated processes can facilitate stereoretentive C–H alkylation, where the chirality from a starting material is effectively transferred to the product through an unprecedented aza-Wittig rearrangement. rsc.orgrsc.org This opens the door to synthesizing complex chiral heterocycles from readily available chiral amines. rsc.org Furthermore, a catalytic enantioselective version using a chiral phosphite catalyst with a racemic starting material has been established, demonstrating the potential for chirality amplification. rsc.org The modularity of phosphite ligands allows for the systematic tuning of steric and electronic properties to optimize performance for specific reactions, leading to enantioselectivities of up to 99% in palladium-catalyzed asymmetric allylic substitutions. nih.gov

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The discovery and optimization of catalysts based on bicyclic phosphites are being accelerated by the integration of modern automation technologies. Flow chemistry and high-throughput screening (HTS) are transforming the way these compounds are synthesized and tested. thieme.deresearchgate.net

In parallel, high-throughput screening enables the rapid evaluation of large numbers of potential catalysts. rsc.orgmpg.de By creating diverse "ligand libraries," researchers can quickly identify the optimal ligand for a specific chemical transformation. rsc.org These libraries can be based on commercially available compounds, modular ligands that are easy to synthesize, or even mixtures of ligands. researchgate.netrsc.org Techniques such as UV/Vis spectroscopy, circular dichroism, and mass spectrometry are used to analyze the results of these parallel reactions, drastically reducing the time required for catalyst discovery and optimization. mpg.de The combination of HTS for ligand screening and flow chemistry for synthesis and optimization creates a powerful workflow for developing new applications for bicyclic phosphite systems.

Computational Design of New Derivatives with Tunable Reactivity

In silico design and computational chemistry have become indispensable tools for accelerating the development of new catalysts. By using theoretical models, researchers can predict the properties and reactivity of new derivatives of this compound before they are synthesized in the lab.

Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and to understand the factors that control catalytic performance. rsc.org For example, DFT has been used to identify promising metal-free catalysts for CO₂ hydrogenation by calculating the energy barriers of key reaction steps. rsc.org Such studies provide strategic insights for designing new catalysts by tuning acid/base strength and steric interactions. rsc.org

For more complex systems, descriptor-based modeling allows for the rapid computational screening of large virtual libraries of ligands. researchgate.net These models use calculated molecular descriptors—representing steric and electronic properties—to build quantitative structure-activity relationships (QSAR). This approach can predict the performance of a catalyst without the need for time-consuming quantum mechanical calculations for every single derivative. By identifying which structural features are most influential, computational models guide the synthetic chemist toward the most promising candidates, enabling the rational design of new bicyclic phosphite derivatives with reactivity that is finely tuned for specific catalytic applications. researchgate.net

Exploration of Unconventional Reaction Pathways for Bicyclic Phosphite/Phosphate (B84403) Systems

Beyond their established roles in two-electron processes, bicyclic phosphite and phosphate systems are being explored in unconventional reaction pathways, particularly those involving radical intermediates. The generation of phosphorus-centered radicals opens up new possibilities for C-P bond formation and the synthesis of novel organophosphorus compounds.

Visible-light photoredox catalysis has emerged as a powerful method for generating phosphonyl radicals from stable precursors like H-phosphine oxides under mild conditions. oaepublish.com Recent work has shown that inexpensive and non-toxic metals like bismuth can act as efficient photocatalysts, using a ligand-to-metal charge transfer (LMCT) mechanism to initiate radical phosphonylation. researchgate.netnih.govrsc.org These phosphonyl radicals can participate in a wide range of transformations, including alkylations, aminations, and cascade cyclizations to form complex molecular scaffolds. nih.govrsc.org

Another innovative approach involves the use of novel phosphorus radical traps. The recently introduced "BecaP" reagent, for instance, enables the efficient phosphonylation of a broad range of alkyl radicals generated from diverse precursors like alkyl potassium trifluoroborates and carboxylic acid esters. nih.gov The ambiphilic nature of BecaP allows it to react with both nucleophilic and electrophilic radicals, greatly expanding the scope of radical-mediated synthesis of alkyl phosphonates. nih.gov The development of multicomponent reactions (MCRs) that incorporate phosphorus reagents also represents an efficient strategy for constructing heterocyclic phosphonates through domino reaction sequences. beilstein-journals.org These explorations into unconventional reactivity are uncovering new fundamental transformations and expanding the synthetic utility of bicyclic phosphorus compounds.

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